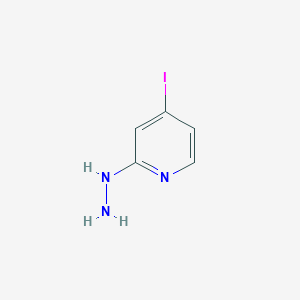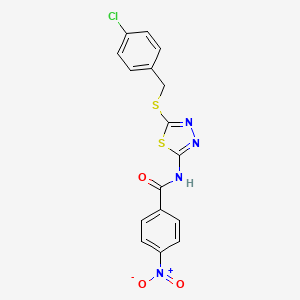
2-Hydrazinyl-4-iodopyridine
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-chloropyridine with hydrazine hydrate in the presence of a base, followed by iodination using iodine or an iodinating agent.
Industrial Production Methods: Industrial production methods for 2-Hydrazinyl-4-iodopyridine are not extensively documented. the process generally involves large-scale adaptation of laboratory synthesis methods, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydrazinyl-4-iodopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the iodine atom under suitable conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .
Aplicaciones Científicas De Investigación
2-Hydrazinyl-4-iodopyridine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Hydrazinyl-4-iodopyridine involves its interaction with molecular targets through its hydrazinyl and iodopyridine groups. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, it may act as a precursor to compounds that modulate enzyme activity or receptor binding .
Comparación Con Compuestos Similares
2-Iodopyridine: A halopyridine with similar iodination but lacking the hydrazinyl group.
3-Iodopyridine: Another isomer with iodine at the third position, differing in reactivity and applications.
4-Iodopyridine: Iodine is positioned at the fourth carbon, offering distinct chemical properties.
Uniqueness: 2-Hydrazinyl-4-iodopyridine is unique due to the presence of both hydrazinyl and iodopyridine groups, which confer specific reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable intermediate for creating a wide range of derivatives .
Propiedades
IUPAC Name |
(4-iodopyridin-2-yl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3/c6-4-1-2-8-5(3-4)9-7/h1-3H,7H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDVSPXAYBJQRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1I)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2669772.png)
![[(6Z,10Z)-6-formyl-5-hydroxy-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylbutanoate](/img/structure/B2669774.png)
![2-({4-amino-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2669775.png)
![2-({2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}sulfanyl)-4-(trifluoromethyl)-5-pyrimidinecarbonitrile](/img/structure/B2669777.png)

![2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2669779.png)
![methyl 2-[(1-methyl-1H-pyrazol-4-yl)amino]acetate](/img/structure/B2669780.png)
![8-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE](/img/structure/B2669781.png)
![1-(2-ethoxyphenyl)-3-(2-methoxyethyl)-3-[(thiophen-3-yl)methyl]urea](/img/structure/B2669787.png)



![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2669793.png)
![2-Methyl-5-((3-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2669795.png)
